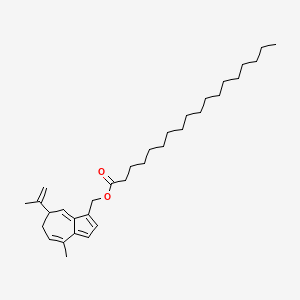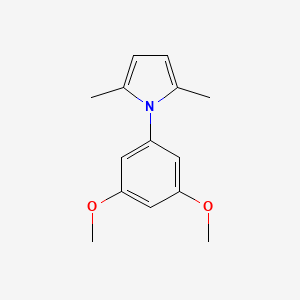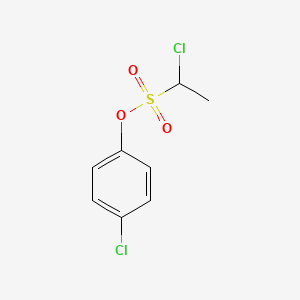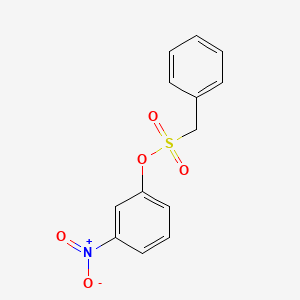![molecular formula C25H18N3O2P B14637244 5-Nitro-2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzonitrile CAS No. 55210-55-4](/img/structure/B14637244.png)
5-Nitro-2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro-2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzonitrile is a complex organic compound characterized by the presence of a nitro group, a triphenylphosphine moiety, and a benzonitrile structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzonitrile typically involves the reaction of 2-amino-5-nitrobenzonitrile with triphenylphosphine. The reaction is carried out under controlled conditions, often involving the use of solvents such as dichloromethane or toluene. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
5-Nitro-2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2-amino-5-[(triphenyl-lambda~5~-phosphanylidene)amino]benzonitrile.
Substitution: Formation of substituted benzonitrile derivatives.
Aplicaciones Científicas De Investigación
5-Nitro-2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzonitrile has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Mecanismo De Acción
The mechanism by which 5-Nitro-2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the triphenylphosphine moiety can act as a ligand, forming complexes with metal ions. These interactions can modulate biological pathways and influence cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-nitrobenzonitrile: Shares the nitro and benzonitrile groups but lacks the triphenylphosphine moiety.
Triphenylphosphine: Contains the triphenylphosphine moiety but lacks the nitro and benzonitrile groups.
5-Nitroanthranilonitrile: Similar structure but without the triphenylphosphine moiety.
Uniqueness
5-Nitro-2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzonitrile is unique due to the combination of the nitro group, triphenylphosphine moiety, and benzonitrile structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
55210-55-4 |
|---|---|
Fórmula molecular |
C25H18N3O2P |
Peso molecular |
423.4 g/mol |
Nombre IUPAC |
5-nitro-2-[(triphenyl-λ5-phosphanylidene)amino]benzonitrile |
InChI |
InChI=1S/C25H18N3O2P/c26-19-20-18-21(28(29)30)16-17-25(20)27-31(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-18H |
Clave InChI |
CWLUOQUITZVMQG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Methylpentan-2-yl)amino]ethanol](/img/structure/B14637165.png)
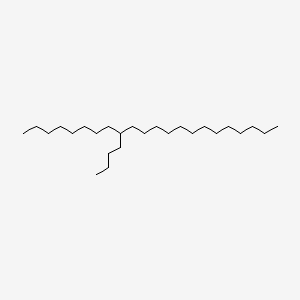

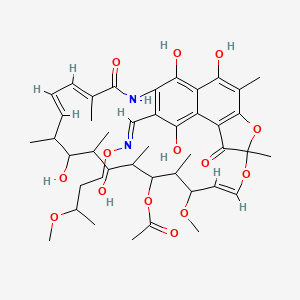
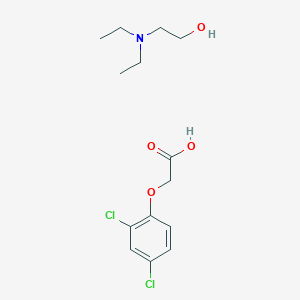
![1,4-Dimethylbicyclo[2.2.2]octane](/img/structure/B14637191.png)
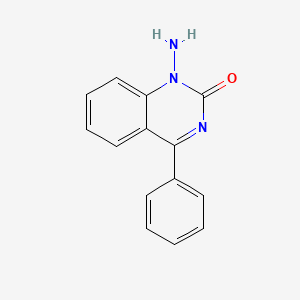
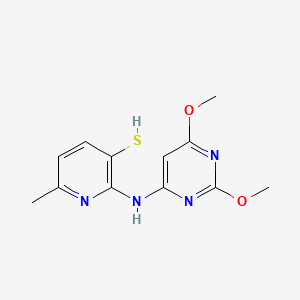
![[(2,2-Dichloro-1,1-difluoroethyl)sulfanyl]benzene](/img/structure/B14637200.png)
